4-Chloroquinoline-6,7-diol is an organic compound with the molecular formula CHClNO. It is a derivative of quinoline, characterized by a bicyclic structure that includes a nitrogen atom. This compound appears as a pale yellow crystalline solid and is notable for its diverse applications in scientific research and industry. It has garnered attention for its potential biological activities, including antitumor and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
4-Chloroquinoline-6,7-diol can be sourced from various chemical synthesis pathways and is classified under the category of heterocyclic compounds. It belongs to the quinoline family, which includes numerous derivatives with varying functional groups that influence their chemical behavior and biological activity. The compound's structure features a chloro substituent at the fourth position and hydroxyl groups at the sixth and seventh positions of the quinoline ring.
The synthesis of 4-Chloroquinoline-6,7-diol can be achieved through several methods:
In industrial settings, optimized reaction conditions such as temperature control, solvent choice, and catalyst use are crucial for maximizing yield and purity. For example, reactions may require specific temperatures ranging from room temperature to elevated conditions depending on the reagents used.
The molecular structure of 4-Chloroquinoline-6,7-diol consists of a quinoline ring system with two hydroxyl groups located at the sixth and seventh positions and a chlorine atom at the fourth position. The compound's structural formula can be represented as follows:
4-Chloroquinoline-6,7-diol participates in various chemical reactions:
Common reagents include:
These reactions are conducted under controlled conditions (temperature and pH) to ensure desired outcomes.
The mechanism of action for 4-Chloroquinoline-6,7-diol primarily involves its interaction with cellular pathways related to cancer cell proliferation and inflammation. Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression related to apoptosis pathways. Furthermore, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing collagen accumulation in tissues .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation .
4-Chloroquinoline-6,7-diol has several scientific uses:
This compound's versatility highlights its significance across various fields including pharmaceuticals, materials science, and organic synthesis.
The therapeutic journey of 4-substituted quinolines began with the isolation of quinine from Cinchona bark, an alkaloid pivotal in early malaria treatment. Driven by the need for more accessible and cost-effective antimalarials during World War II, systematic chemical modification of the quinine structure led to the commercial synthesis of chloroquine (CQ) in 1947. Chloroquine, a 4-aminoquinoline, represented a breakthrough due to its superior efficacy, safety profile, and economical production compared to natural quinine [3] [5]. Its mechanism primarily involves disrupting heme detoxification within the Plasmodium parasite's acidic digestive vacuole. Chloroquine, a weak diprotic base (pKa ~10.1), accumulates as a protonated species (CQ²⁺) in this acidic compartment. There, it inhibits the biocrystallization of toxic heme byproducts (ferriprotoporphyrin IX) into inert hemozoin (malaria pigment). This inhibition leads to lethal accumulation of heme within the parasite [3] [5] [8].
The subsequent development of hydroxychloroquine (HCQ) introduced a hydroxyl group into one of chloroquine's N-ethyl side chains, aiming to improve the safety margin while retaining antimalarial efficacy. While both CQ and HCQ became mainstays for malaria eradication and later found utility in autoimmune diseases (rheumatoid arthritis, lupus erythematosus), their dominance was challenged by the emergence and global spread of chloroquine-resistant (CQR) Plasmodium falciparum strains, first observed in the late 1950s [3] [5]. Resistance is primarily mediated by mutations in the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT), particularly the K76T mutation. Mutated PfCRT facilitates the efflux of protonated chloroquine from the food vacuole, reducing its intracellular concentration and thus its efficacy [3] [7]. This crisis spurred intensive efforts to synthesize novel quinoline derivatives, including variations beyond the 4-amino group, to overcome resistance and explore new therapeutic applications. This quest led to diverse structural classes like 4-quinolinemethanols (mefloquine), 8-aminoquinolines (primaquine), and crucially, exploration of 4-chloro substitutions distinct from the 4-amino side chain, laying the groundwork for compounds like 4-Chloroquinoline-6,7-diol [3] [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0